2-Methyl-DL-tyrosine
Overview
Description
2-Methyl-DL-tyrosine, also known as DL-2-Methyl-3-(4-hydroxyphenyl)alanine, is a synthetic amino acid derivative. It is structurally similar to the natural amino acid tyrosine but features a methyl group at the alpha position. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-DL-tyrosine can be synthesized through several methods. One common approach involves the alkylation of DL-tyrosine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the methylated product .
Industrial Production Methods: Industrial production of this compound often employs a chemical-enzyme method. This process starts with DL-tyrosine, which is acylated to form DL-N-phenylacetyltyrosine. The acylated product is then subjected to enantiomeric selective hydrolysis using immobilized penicillin acylase, yielding L-tyrosine and D-N-phenylacetyltyrosine. The latter is further hydrolyzed to produce D-tyrosine .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-DL-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reductive reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield quinones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-Methyl-DL-tyrosine has a wide range of applications in scientific research:
Mechanism of Action
2-Methyl-DL-tyrosine exerts its effects primarily by inhibiting the enzyme tyrosine hydroxylase. This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a key step in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound reduces the production of catecholamines, which are involved in various physiological processes .
Comparison with Similar Compounds
L-Tyrosine: The natural amino acid from which 2-Methyl-DL-tyrosine is derived.
α-Methyl-L-tyrosine: A chiral form of this compound with similar inhibitory effects on tyrosine hydroxylase.
N-acetyltyrosine: A derivative used as a high-solubility precursor to tyrosine.
Uniqueness: this compound is unique due to its methyl group at the alpha position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and receptors compared to its natural counterpart .
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOMQHKTSGLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408379 | |
Record name | 2-Methyl-DL-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96646-27-4 | |
Record name | 2-Methyl-DL-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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